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Abstract
The ferrioxalate anion, formally known as tris(oxalato)ferrate(III), is a transition metal complex

with the formula [Fe(C₂O₄)₃]³⁻. This guide provides a comprehensive overview of its molecular

geometry, primarily determined by single-crystal X-ray diffraction. It details the synthesis of its

common salt, potassium ferrioxalate, the experimental protocol for its structural elucidation, and

presents key quantitative data on its bond lengths and angles. Furthermore, this document

explores the anion's significant photochemical properties and its role as a precursor in the

synthesis of iron oxide nanoparticles, which are of growing interest in biomedical applications,

including drug delivery.

Introduction
The tris(oxalato)ferrate(III) anion is a classic example of an octahedral coordination complex. It

consists of a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate

ligands.[1][2] The resulting anion has a net charge of -3 and is typically isolated as a salt with a

suitable counter-ion, such as potassium (K⁺).[3] The potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, is a

lime-green crystalline solid.[3]

The geometry of the ferrioxalate anion is of fundamental importance in coordination chemistry.

Its structure, electronic configuration, and reactivity have been extensively studied. A key

feature of this anion is its sensitivity to light, which initiates an intramolecular redox reaction, a
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property harnessed in chemical actinometry for measuring light flux.[1] This photochemical

decomposition pathway is also a route to synthesizing iron(II) compounds and, under controlled

conditions, iron oxide nanoparticles. These nanoparticles have emerged as promising platforms

for various biomedical applications, including their use as contrast agents in magnetic

resonance imaging (MRI) and as vehicles for targeted drug delivery.[4][5]

Molecular Geometry and Structure
The three-dimensional arrangement of the ferrioxalate anion has been definitively

characterized through single-crystal X-ray diffraction studies.[6][7] The central iron(III) ion is

coordinated by six oxygen atoms, with two oxygen atoms from each of the three oxalate

ligands.[7]

Coordination Geometry: The coordination geometry around the Fe(III) center is distorted

octahedral.[1][4] This distortion arises from the constraints of the five-membered chelate rings

formed by the bidentate oxalate ligands.

Symmetry: The complex possesses D₃ molecular symmetry. This means it has a threefold

rotational axis and three twofold rotational axes perpendicular to the principal axis.[1]

Spin State: The Fe(III) center, with a d⁵ electron configuration, is in a high-spin state.[1] This is

indicated by the nearly equal Fe-O bond distances, as a low-spin complex would be expected

to show Jahn-Teller distortions.[1]

Chirality: The ferrioxalate complex exhibits helical chirality. It can exist as two non-

superimposable mirror images (enantiomers).[1] These are designated by the Greek symbols Λ

(lambda) for the left-handed screw axis isomer and Δ (delta) for the right-handed screw axis

isomer.[1]

Quantitative Structural Data
The precise bond lengths and angles of the ferrioxalate anion have been determined from

crystallographic data. The following table summarizes key geometric parameters for the anion

in its potassium salt trihydrate form.
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Parameter Value Reference

Crystal System Monoclinic [6]

Space Group P2₁/c [6]

Fe-O Bond Lengths 1.986(5) Å to 2.063(5) Å [8]

Average Fe-O Bond Length ~2.0 Å [1][2]

O-Fe-O Bite Angle (within a

chelate ring)
79.4(2)° to 83.0(2)° [8]

Other O-Fe-O Angles 81.80(8)° to 104.43(12)° [9]

Experimental Protocols
Synthesis of Potassium Tris(oxalato)ferrate(III)
Trihydrate
This protocol describes a common laboratory method for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.

Materials:

Ferric chloride (FeCl₃)

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

Oxalic acid (H₂C₂O₄)

Potassium hydroxide (KOH)

Distilled water

Ethanol

Procedure:

Preparation of Ferric Hydroxide: A solution of ferric chloride (e.g., 3.5 g in 10 mL of water) is

prepared. Separately, a solution of potassium hydroxide (e.g., 4 g in 50 mL of water) is
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made. The KOH solution is slowly added to the FeCl₃ solution with constant stirring to

precipitate brown ferric hydroxide (Fe(OH)₃).[6]

Filtration and Washing: The Fe(OH)₃ precipitate is collected by filtration and washed with hot

water to remove soluble impurities.[6]

Formation of the Complex: A solution of potassium oxalate (e.g., 5.5 g) and oxalic acid (e.g.,

4 g) is prepared in approximately 100 mL of water. The freshly prepared, moist ferric

hydroxide precipitate is then added to this solution in small portions while stirring.[6] The

precipitate will dissolve to form a clear, green solution of the ferrioxalate complex.

Crystallization: The green solution is filtered to remove any suspended impurities and then

gently heated in a china dish to concentrate it. Once the solution is saturated, it is cooled

slowly. The addition of a small amount of ethanol can aid in precipitation as the complex is

less soluble in ethanol than in water.[6]

Isolation and Drying: The resulting lime-green crystals are collected by filtration, washed with

a small amount of cold ethanol, and then dried in air, protected from light.

Determination of Molecular Geometry by Single-Crystal
X-ray Diffraction
This section outlines the general workflow for determining the crystal structure of a coordination

complex like potassium ferrioxalate.

Methodology:

Crystal Selection: A high-quality single crystal, free of cracks and other defects, is selected

and mounted on a goniometer head.

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument

consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å), a goniometer to rotate the

crystal, and a detector.[10] The crystal is cooled (e.g., to 100 K) to minimize thermal

vibrations. The diffractometer rotates the crystal through a series of angles, and at each

orientation, the diffraction pattern of X-rays is recorded by the detector.[10][11]
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Structure Solution: The collected diffraction data (a set of reflection intensities and their

positions) is processed. The positions of the reflections are used to determine the unit cell

parameters and the crystal system.[10] The intensities are used to solve the "phase problem"

and generate an initial electron density map of the asymmetric unit of the crystal.[12]

Structure Refinement: A model of the molecule is fitted to the electron density map. This

model is then refined using least-squares methods, which adjust the atomic positions and

thermal displacement parameters to achieve the best possible agreement between the

observed diffraction pattern and the one calculated from the model.[10] The final refined

structure provides precise bond lengths, bond angles, and other geometric parameters.

Relevant Workflows and Pathways
Photochemical Decomposition of the Ferrioxalate Anion
The ferrioxalate anion is highly photosensitive. Upon absorption of a photon (typically in the

UV-visible range), an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This

process leads to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation of an

oxalate ligand, which then decomposes to carbon dioxide.[1][13] This property is the basis for

its use in actinometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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